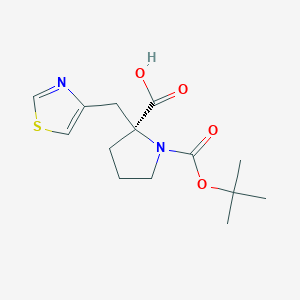
Boc-(S)-alpha-(4-thiazolylmethyl)-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-(S)-alpha-(4-thiazolylmethyl)-proline is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The compound also contains a proline moiety, which is an amino acid commonly found in proteins.
Wirkmechanismus
Target of Action
Boc-(S)-alpha-(4-thiazolylmethyl)-proline is a complex organic compound that interacts with specific targets in the body. Similar compounds, such as 2-aminothiazoles, have been found to interact with various enzymes and proteins, playing a significant role in various biochemical processes .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in the biochemical processes within the cell
Biochemical Pathways
This compound likely affects multiple biochemical pathways due to its complex structure and potential interactions with various targets .
Result of Action
Similar compounds have been found to have various therapeutic roles, including antibacterial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include pH, temperature, presence of other compounds, and specific conditions within the body
Biochemische Analyse
Biochemical Properties
It is known that thiazole derivatives, a class of compounds to which Boc-(S)-alpha-(4-thiazolylmethyl)-proline belongs, have significant roles in various biochemical reactions . They interact with a range of enzymes, proteins, and other biomolecules, influencing their function and activity .
Cellular Effects
It is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-alpha-(4-thiazolylmethyl)-proline typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thioamides with alpha-haloketones or alpha-haloaldehydes under appropriate conditions.
Attachment of the Proline Moiety: The proline moiety can be introduced by coupling the thiazole derivative with a protected proline derivative, such as Boc-protected proline, using standard peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow reactors to improve efficiency and scalability.
Purification and Isolation: The final product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-(S)-alpha-(4-thiazolylmethyl)-proline can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the thiazole ring or the proline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; low temperatures.
Substitution: Nucleophiles or electrophiles; appropriate solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines .
Wissenschaftliche Forschungsanwendungen
Boc-(S)-alpha-(4-thiazolylmethyl)-proline has various scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Biological Studies: The compound is used in studies to understand the biological activities of thiazole derivatives, such as antimicrobial, antifungal, and anticancer activities.
Chemical Biology: It is employed in the design and synthesis of chemical probes to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the development of agrochemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminothiazole: Known for its antimicrobial and antifungal activities.
4-Thiazolylmethyl Cyclopropanecarboxylates: Used as insecticides.
Thiazole Derivatives: Various derivatives with diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Uniqueness
Boc-(S)-alpha-(4-thiazolylmethyl)-proline is unique due to its combination of a thiazole ring and a proline moiety, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and chemical biology .
Eigenschaften
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-13(2,3)20-12(19)16-6-4-5-14(16,11(17)18)7-10-8-21-9-15-10/h8-9H,4-7H2,1-3H3,(H,17,18)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMGYWKAZJXMSV-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CSC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
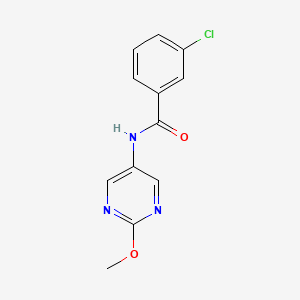
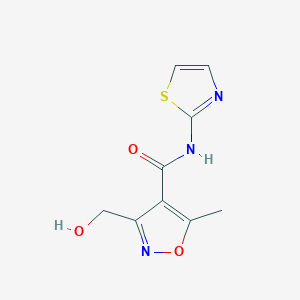
![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B2705616.png)
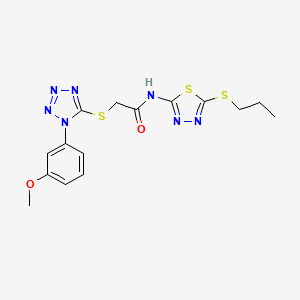
![4-(2-{3-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methylphenoxy}ethyl)morpholine](/img/structure/B2705619.png)
![methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2705620.png)
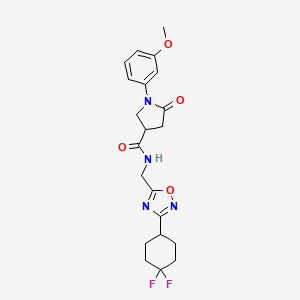

![4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2705623.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B2705625.png)
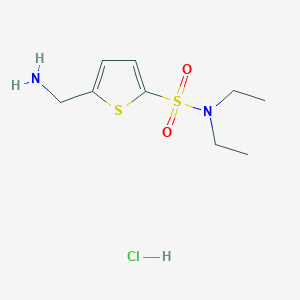
![6-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-[(oxolan-2-yl)methyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2705629.png)
![N-isopropyl-N'-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2705630.png)
![4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2705631.png)
